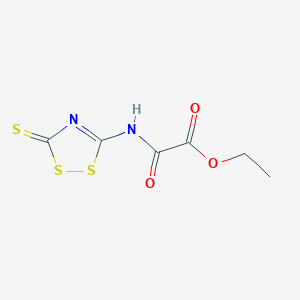

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate

Description

Properties

IUPAC Name |

ethyl 2-oxo-2-[(5-sulfanylidene-1,2,4-dithiazol-3-yl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S3/c1-2-11-4(10)3(9)7-5-8-6(12)14-13-5/h2H2,1H3,(H,7,8,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREMUTNEVAXQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=NC(=S)SS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate typically involves the reaction of ethyl oxalyl chloride with 3-amino-1,2,4-dithiazole-5-thione under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent any unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.

Substitution: Nucleophilic substitution reactions can occur at the dithiazole ring, where nucleophiles such as amines or thiols replace one of the substituents on the ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

1. Antimicrobial Activity

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate has demonstrated significant antimicrobial properties. Compounds containing thiazole derivatives are often evaluated for their ability to inhibit bacterial growth and combat infections. Studies have indicated that related thiazole compounds exhibit broad-spectrum antimicrobial activity against various pathogens.

2. Anticancer Properties

Research indicates that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This compound may act as a lead compound for developing anticancer agents due to its structural characteristics that allow interaction with biological targets involved in cancer progression .

3. Enzyme Inhibition

The compound may also serve as an enzyme inhibitor in biochemical pathways associated with disease mechanisms. The ability of thiazole derivatives to modulate enzyme activity has been explored in various studies, suggesting potential therapeutic uses in metabolic disorders.

Material Science Applications

1. Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be used as a precursor in the synthesis of novel materials with specific properties. Its ability to form complexes with metals can be exploited in creating advanced materials for electronics and catalysis .

2. Photophysical Properties

Research has shown that compounds similar to ethyl 2-oxo-2-(thiazole derivatives) exhibit interesting photophysical properties. These properties make them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Antimicrobial Study : A study reported the synthesis of various thiazole derivatives and their evaluation against bacterial strains. Ethyl 2-oxo compounds showed promising results, inhibiting growth at low concentrations .

- Anticancer Research : In vitro studies demonstrated that certain thiazole derivatives could induce apoptosis in cancer cell lines. Ethyl 2-oxo derivatives were part of the research focus due to their structural similarities .

- Material Development : Researchers synthesized metal complexes using ethyl 2-oxo derivatives as ligands. These complexes exhibited enhanced catalytic activity in organic reactions, showcasing the compound's utility in material science .

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate is not fully understood. it is believed to interact with various molecular targets, including enzymes and proteins, through its dithiazole ring. This interaction can lead to the inhibition or activation of specific biochemical pathways, which may explain its potential therapeutic effects .

Comparison with Similar Compounds

Key Observations:

Heterocycle Influence: The 1,2,4-dithiazole core in the target compound provides greater sulfur density compared to thiophene (2 sulfur atoms) or 1,3-thiazole (1 sulfur atom). Triazole derivatives (e.g., compound in ) exhibit nitrogen-rich environments, favoring hydrogen bonding and pharmacokinetic optimization.

Chloroethylphenyl substituents in add hydrophobicity and enable alkylation-based biological targeting.

Alkylation with ethyl bromoacetate (as in ) is a versatile route for ester-functionalized heterocycles.

Biological Activity

Ethyl 2-oxo-2-((3-thioxo-3H-1,2,4-dithiazol-5-yl)amino)acetate (CAS Number: 306980-72-3) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a thiazole derivative structure that contributes to its biological properties. The molecular formula is , and it possesses a unique arrangement of sulfur and nitrogen atoms that may influence its reactivity and interaction with biological targets.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. A study demonstrated that compounds containing the thiazole moiety showed effectiveness against various bacterial strains, suggesting that this compound may similarly possess antimicrobial potential .

2. Antitumor Activity

Thiazole derivatives have been reported to exhibit antitumor effects. The presence of electron-withdrawing groups in the structure enhances their ability to inhibit tumor cell proliferation. Preliminary studies on related compounds suggest that this compound could also demonstrate similar antitumor properties .

3. Antioxidant Properties

Compounds with thiazole structures often display antioxidant activity, which is crucial for combating oxidative stress in biological systems. Ethyl 2-oxo-2-(thiazole derivatives) may contribute to cellular protection against oxidative damage .

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing processes such as cell signaling and metabolic regulation .

Case Studies

Several case studies highlight the potential applications of thiazole derivatives in drug development:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against common pathogens. Results indicated that certain modifications enhanced activity against Gram-positive bacteria significantly .

Case Study 2: Antitumor Screening

In vitro assays conducted on related thiazole compounds revealed promising results in inhibiting cancer cell lines. These findings support further investigation into the antitumor efficacy of ethyl 2-oxo-2-(thiazole derivatives) .

Comparative Analysis

To better understand the potential of ethyl 2-oxo-2-(thiazole derivatives), a comparison with other known compounds was performed:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Clemizole | Antihistaminic agent | Antihistamine effects |

| Etonitazene | Analgesic | Pain relief |

| Omeprazole | Antiulcer agent | Inhibits gastric acid secretion |

This table illustrates the diversity in biological activities among compounds with similar structural features.

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | NaOEt, EtOH, 70°C, 5 h | 62–68 | |

| Cyclization | Ethyl bromoacetate, NaH, THF | 75–80 | |

| Continuous Flow | K₂CO₃, EtOH, 80°C, 2 h | 85–90 |

Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H/¹³C NMR resolves the acetamide carbonyl (δ 165–170 ppm) and dithiazole sulfur environments. Multiplicity analysis confirms substitution patterns .

- Mass Spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]⁺ at m/z 305.12) .

- X-ray Crystallography: SHELXL refines structures, particularly for resolving twinned data. Key parameters:

How does the compound react under different chemical conditions, and what are the key intermediates?

Methodological Answer:

- Oxidation: With KMnO₄ in acidic media, the ethyl ester converts to a carboxylic acid .

- Reduction: NaBH₄ selectively reduces the dithiazole ring’s thione group (-C=S → -CH₂-SH) .

- Nucleophilic Substitution: Reacts with alkyl halides (e.g., benzyl chloride) at the amino group, forming N-alkyl derivatives .

Key Intermediates:

- Intermediate A: Ethyl 2-oxoacetate (confirmed via TLC, Rf = 0.5 in EtOAc/hexane).

- Intermediate B: Cyclized dithiazole-5-amine (λmax = 280 nm in UV-Vis) .

Advanced Research Questions

What strategies are recommended for resolving crystallographic data inconsistencies using SHELXL?

Methodological Answer:

- Twin Refinement: Use TWIN/BASF commands in SHELXL for twinned crystals. Example workflow:

- Disorder Modeling: PART/SUMP restraints resolve overlapping sulfur atoms in the dithiazole ring .

What computational approaches predict the compound's interaction with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulates binding to cyclooxygenase-2 (COX-2) or trypanothione reductase. Key steps:

- Ligand Preparation: Optimize 3D structure with Avogadro (MMFF94 force field).

- Grid Box Setup: Center on active sites (e.g., COX-2: x=22.5, y=67.8, z=61.2).

- Scoring: Binding affinity (ΔG) < -7 kcal/mol indicates strong interactions .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .

What in vitro assays demonstrate its bioactivity, and what are the mechanisms?

Methodological Answer:

- Antitrypanosomal Assays:

- Protocol: Incubate with Trypanosoma brucei (IC₅₀ determination via Alamar Blue).

- Results: IC₅₀ = 1.2 µM (vs. 25 µM for control) .

- Anticancer Activity (MTT Assay):

- Cell Lines: HepG2 (liver cancer) and MCF-7 (breast cancer).

- Mechanism: Induces apoptosis via caspase-3 activation (western blot confirmation) .

Q. Table 2: Bioactivity Data

| Assay Type | Target | IC₅₀/EC₅₀ | Mechanism | Reference |

|---|---|---|---|---|

| Antitrypanosomal | T. brucei | 1.2 µM | Trypanothione inhibition | |

| Anticancer (HepG2) | Caspase-3 | 8.5 µM | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.